Methyl 2-(4-acetamidophenoxy)myristate
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Overview
Description
Methyl 2-(4-acetamidophenoxy)myristate is a chemical compound with the molecular formula C23H37NO4. It is a methyl ester derivative of tetradecanoic acid, featuring an acetamidophenoxy group. This compound is utilized in various fields, including food, cosmetics, medicine, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-acetamidophenoxy)myristate involves the esterification of tetradecanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds through the following steps:
Esterification: Tetradecanoic acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Purification: The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is washed with water and dried over anhydrous sodium sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated sample preparation techniques, such as those using the Agilent 7696A Sample Prep WorkBench, can improve precision and accuracy while reducing reagent consumption and operator time .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-acetamidophenoxy)myristate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaOH, NH3, aqueous or alcoholic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amines.
Scientific Research Applications
Methyl 2-(4-acetamidophenoxy)myristate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of lipid metabolism and as a model compound in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the formulation of cosmetics, surfactants, and other industrial products
Mechanism of Action
The mechanism of action of Methyl 2-(4-acetamidophenoxy)myristate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with lipid membranes, affecting their fluidity and permeability .
Comparison with Similar Compounds
Methyl 2-(4-acetamidophenoxy)myristate can be compared with other similar compounds, such as:
Methyl 2-(4-aminophenoxy)myristate: Similar structure but with an amino group instead of an acetamido group.
Methyl 2-(4-hydroxyphenoxy)myristate: Contains a hydroxy group instead of an acetamido group.
Methyl 2-(4-nitrophenoxy)myristate: Features a nitro group instead of an acetamido group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it suitable for various applications.
Properties
CAS No. |
63134-19-0 |
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Molecular Formula |
C23H37NO4 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
methyl 2-(4-acetamidophenoxy)tetradecanoate |
InChI |
InChI=1S/C23H37NO4/c1-4-5-6-7-8-9-10-11-12-13-14-22(23(26)27-3)28-21-17-15-20(16-18-21)24-19(2)25/h15-18,22H,4-14H2,1-3H3,(H,24,25) |
InChI Key |
CDRWELMQOGDRDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)OC)OC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
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